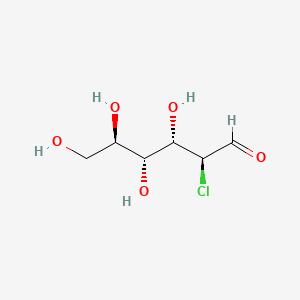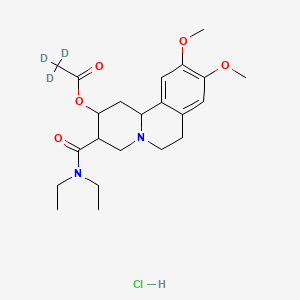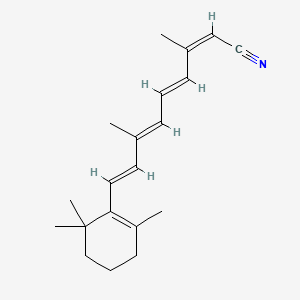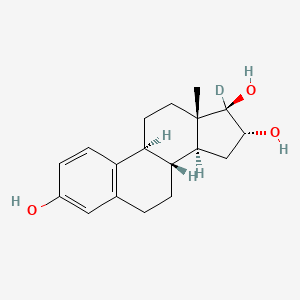
2-Désoxy-2-chloro-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-chloro-D-mannose is a derivative of D-mannose, a simple sugar that is a stereoisomer of glucose This compound is characterized by the replacement of the hydroxyl group at the second carbon position with a chlorine atom
Applications De Recherche Scientifique
2-Deoxy-2-chloro-D-mannose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with glycolysis.
Industry: Utilized in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
2-Deoxy-2-chloro-D-mannose, also known as (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, primarily targets the glycolysis pathway in cells . It is a metabolic inhibitor that has been shown to limit the multiplication of SARS-CoV-2 in-vitro . It competes with glucose for the same transporter and hexokinase .
Mode of Action
The compound interacts with its targets by substituting into the growing N-glycan chain for mannose, resulting in the truncation of the oligosaccharide chain due to the lack of a hydroxyl group in the C-2 position incorporated in the place of mannose . It effectively reduces the replication of SARS-CoV-2 in human cells by reducing the glycolytic flux, through competitive inhibition of glucose in binding with the enzyme hexokinase .
Biochemical Pathways
2-Deoxy-2-chloro-D-mannose affects the glycolysis pathway, a common mechanism of cell adaptation to several viral infections . The upregulation of the glycolysis pathway is a common phenomenon in virus-induced metabolic abnormalities, and as such has been considered a target for antiviral therapy .
Pharmacokinetics
It is known that after entering the cell, similar compounds like 2-deoxy-d-glucose are phosphorylated by hexokinase ii to 2-deoxy-d-glucose-6-phosphate, but unlike glucose, these compounds cannot be further metabolized by phosphoglucose isomerase .
Result of Action
The compound’s action results in the limitation of the multiplication of SARS-CoV-2 in-vitro . It has been shown to reduce the supplemental oxygen dependence on COVID-19 infected patients and make their recovery faster . It also induces type II cell death in gliomas .
Action Environment
The action, efficacy, and stability of 2-Deoxy-2-chloro-D-mannose can be influenced by environmental factors. For instance, D-mannose can compete with glucose for the same transporter and hexokinase, suppressing glycolysis, reducing mitochondrial reactive-oxygen-species and succinate-mediated hypoxia-inducible factor-1α, and thus reducing virus-induced proinflammatory cytokine production .
Analyse Biochimique
Biochemical Properties
2-Deoxy-2-chloro-D-mannose plays a role in biochemical reactions, particularly in glycolysis. It is known to inhibit glycolysis due to its structural similarity to glucose . After entering the cell, it is phosphorylated by hexokinase to produce 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), but unlike glucose, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase (PGI) to a 5 carbon ring .
Cellular Effects
The effects of 2-Deoxy-2-chloro-D-mannose on cells are primarily related to its impact on energy metabolism. By inhibiting glycolysis, it results in the depletion of ATP required for maintaining intracellular processes, thus facilitating autophagy and apoptosis initiation . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Deoxy-2-chloro-D-mannose involves its interactions with biomolecules such as enzymes involved in glycolysis. It is known to inhibit hexokinase and phospho-hexose isomerase, thereby blocking glycolysis at the initiation stage . This leads to changes in gene expression and impacts cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-Deoxy-2-chloro-D-mannose over time in laboratory settings are not well-documented. It is known that glycolysis inhibitors like 2-Deoxy-2-chloro-D-mannose have been intensively studied as antiviral agents
Metabolic Pathways
2-Deoxy-2-chloro-D-mannose is involved in the metabolic pathway of glycolysis. It is phosphorylated by hexokinase to produce 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), but unlike glucose, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase (PGI) to a 5 carbon ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-chloro-D-mannose typically involves the chlorination of D-mannose. One common method is the reaction of D-mannose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of 2-Deoxy-2-chloro-D-mannose follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride and pyridine remains common, but alternative chlorinating agents may also be employed depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-2-chloro-D-mannose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Glycosylation: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 2-deoxy-2-hydroxy-D-mannose, 2-deoxy-2-amino-D-mannose, or 2-deoxy-2-thio-D-mannose.
Oxidation: Formation of 2-deoxy-2-chloro-D-mannonic acid.
Reduction: Formation of 2-deoxy-2-chloro-D-mannitol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Deoxy-2-fluoro-D-mannose
- 2-Deoxy-2-bromo-D-mannose
- 2-Deoxy-2-chloro-D-glucose
Uniqueness
2-Deoxy-2-chloro-D-mannose is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its fluorinated or brominated counterparts. This uniqueness makes it particularly valuable in specific synthetic applications and research studies focused on understanding the effects of halogen substitution on carbohydrate metabolism.
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMPAFDRYYIG-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)Cl)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)Cl)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)




![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)
